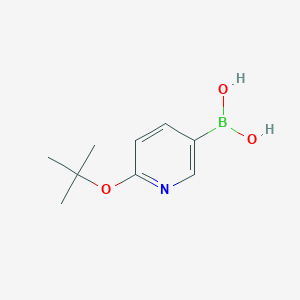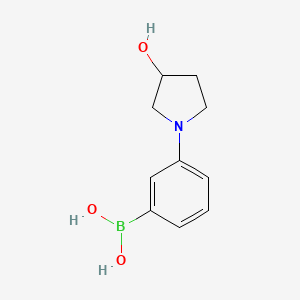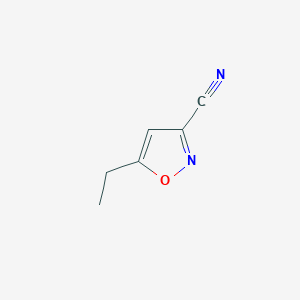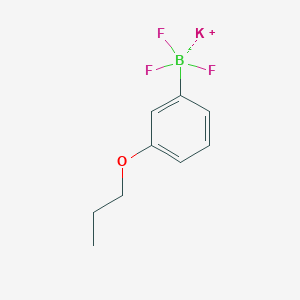![molecular formula C9H15Cl2N3O2 B13471235 methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride CAS No. 2866308-27-0](/img/structure/B13471235.png)
methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride is a chemical compound that features a pyrazole ring and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride typically involves the coupling of azetidine-3-ol hydrochloride with appropriate reagents. One common method includes the use of ethanesulfonyl chloride to form an intermediate, which is then subjected to further reactions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve batch or flow processes, utilizing various oxidizing reagents and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .
化学反応の分析
Types of Reactions
Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like TCCA (trichloroisocyanuric acid).
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Various nucleophiles can replace specific atoms or groups in the compound under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TCCA, reducing agents, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted pyrazole and azetidine derivatives .
科学的研究の応用
Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties
作用機序
The mechanism of action of methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride .
Uniqueness
Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride is unique due to its specific combination of a pyrazole ring and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
2866308-27-0 |
|---|---|
分子式 |
C9H15Cl2N3O2 |
分子量 |
268.14 g/mol |
IUPAC名 |
methyl 2-(3-pyrazol-1-ylazetidin-3-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-14-8(13)5-9(6-10-7-9)12-4-2-3-11-12;;/h2-4,10H,5-7H2,1H3;2*1H |
InChIキー |
XVJQURKSVWOMII-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1(CNC1)N2C=CC=N2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride](/img/structure/B13471157.png)

![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid](/img/structure/B13471168.png)
![3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride](/img/structure/B13471171.png)


![4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13471176.png)
![4-fluoro-N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471187.png)

![N-benzyl-3-methylspiro[3.3]heptan-1-amine](/img/structure/B13471214.png)
![(4r)-1-Azaspiro[3.3]heptane-6-carboxamidehydrochloride](/img/structure/B13471215.png)

![3-({[(Tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13471222.png)

